

Homologs of the Guanylin Peptide Family Across Species: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tetrapeptide-2*

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Introduction

This technical guide provides a comprehensive overview of the homologs of the guanylin peptide family, with a focus on guanylin and uroguanylin, across various species. Initially referenced as "**Tetrapeptide-2**" in the query, our investigation clarifies that the core interest lies in the endogenous peptides that regulate intestinal and renal function through the guanylate cyclase C (GC-C) receptor. This document details their biological functions, signaling pathways, comparative quantitative data, and the experimental protocols used for their study.

The Guanylin Peptide Family: Guanylin and Uroguanylin

Guanylin and uroguanylin are small, homologous peptides that play a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys.^[1] They are the endogenous ligands for the membrane-bound receptor guanylate cyclase C (GC-C).^[2] The binding of these peptides to GC-C activates the intracellular catalytic domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).^[3] This increase in intracellular cGMP is the primary signal that triggers downstream physiological effects.

Historically, the heat-stable enterotoxins (STa) produced by pathogenic bacteria like *Escherichia coli* were instrumental in the discovery of this pathway, as they mimic the action of guanylin and uroguanylin, leading to secretory diarrhea.[1]

Comparative Analysis of Guanylin and Uroguanylin Homologs

The amino acid sequences of guanylin and uroguanylin have been conserved across a range of species, highlighting their fundamental physiological importance. Below is a comparative summary of their sequences.

Data Presentation: Amino Acid Sequences of Guanylin and Uroguanylin Homologs

Species	Peptide	Amino Acid Sequence
Human	Guanylin	PGTCEICAYAACTGC
Rat	Guanylin	PNTCEICAYAACTGC
Pig	Guanylin	PGTCEICAYAACTGC
Opossum	Guanylin	SHTCEICAF AACAGC
Eel	Guanylin	PQCEICAYAACTGC
Guinea Pig	Guanylin	PGTCEICAYAACTGC
Human	Uroguanylin	NDDCELCVNVACTGCL
Rat	Uroguanylin	QEDCELCINVACTGC
Pig	Uroguanylin	NDDCEICVNVACTGCL
Opossum	Uroguanylin	QEDCELCINVACTGC
Eel	Uroguanylin	NDDCELLCNVACTGC
Guinea Pig	Uroguanylin	QEDCELCINVACTGC

Note: The table is compiled from various sources and represents the mature, active forms of the peptides.

Quantitative Data: Binding Affinities and Potency of Select Homologs

While a comprehensive cross-species quantitative comparison is not extensively documented in a single source, studies on human and mouse homologs provide valuable insights into their functional differences. The affinity of these peptides for their receptor, GC-C, can be quantified by the inhibitory constant (K_i) or the half-maximal effective concentration (EC_{50}) for cGMP production.

Ligand	Receptor Species	Assay	Parameter	Value
Guanylin	Human	Radioligand Binding (T84 cells)	K_i	19 ± 5 nM and 1.3 ± 0.5 μ M (two-site model) [4]
E. coli ST 5-17	Human	Radioligand Binding (T84 cells)	K_i	78 ± 38 pM and 4.9 ± 1.4 nM (two-site model) [4]
ST peptide	Human	cGMP accumulation (cells expressing hGC-C)	EC_{50}	~ 50 nM[5]
ST peptide	Mouse	cGMP accumulation (cells expressing mGC-C)	EC_{50}	~ 200 nM[5]
Linaclotide	Human	cGMP synthesis (T84 cells)	EC_{50}	772 nM[6]
Linaclotide	Human	cGMP synthesis (C2BBE cells)	EC_{50}	523 nM[6]

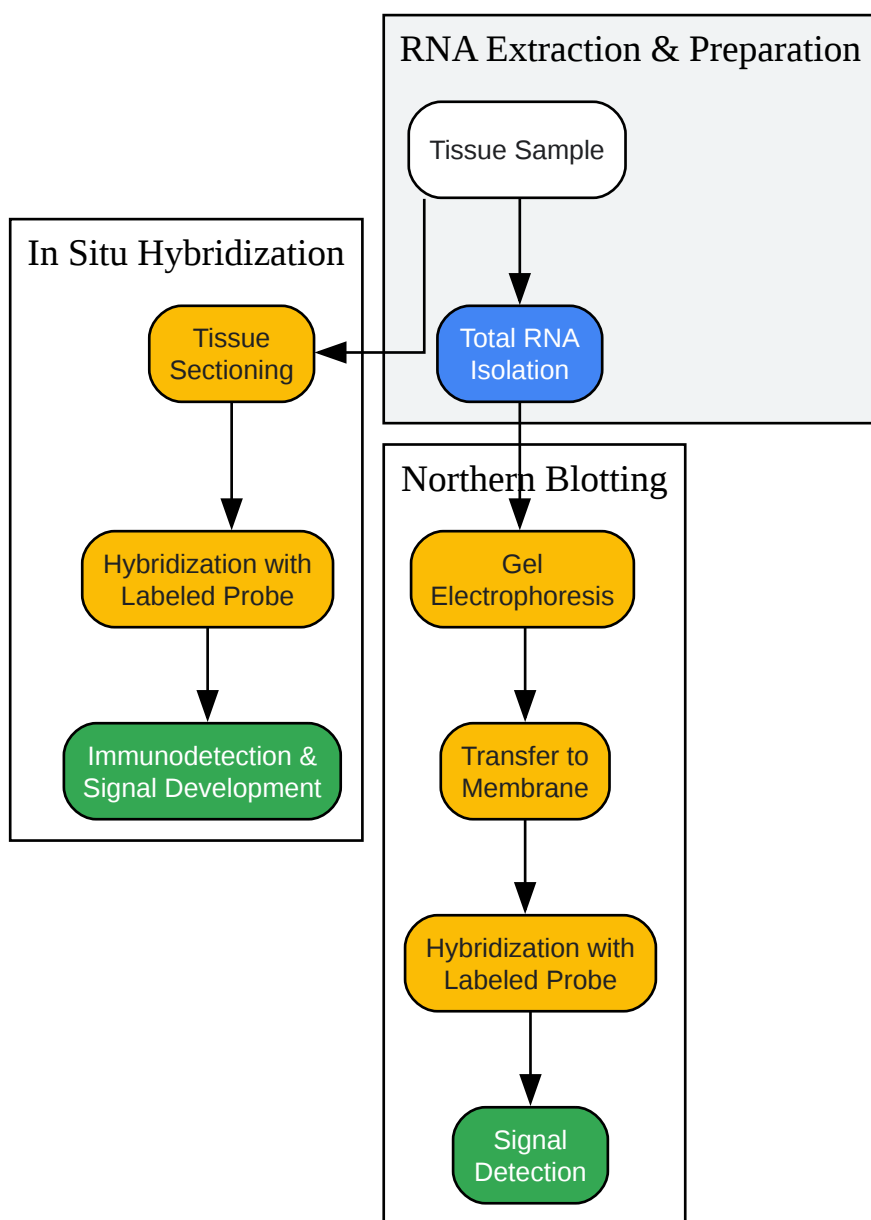
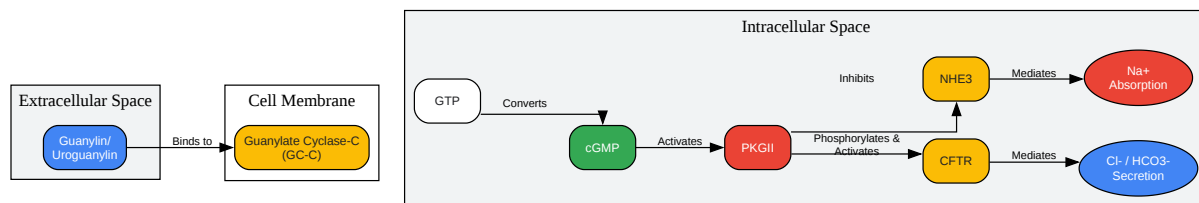
Note: This table summarizes available quantitative data. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Signaling Pathways of Guanylin and Uroguanylin

The binding of guanylin or uroguanylin to the extracellular domain of GC-C initiates a signaling cascade that is crucial for intestinal and renal function.

Intestinal Signaling Pathway

In the intestine, the activation of GC-C and the subsequent increase in intracellular cGMP lead to the activation of cGMP-dependent protein kinase II (PKGII).^[2] PKGII then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.^[2] This is accompanied by the inhibition of the sodium/hydrogen exchanger 3 (NHE3), which reduces sodium absorption.^[7] The net effect is an efflux of ions and water into the lumen, which is essential for maintaining mucosal hydration and facilitating digestion.^[2]



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